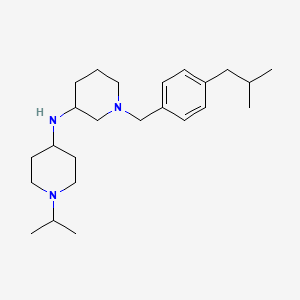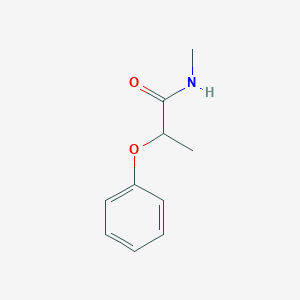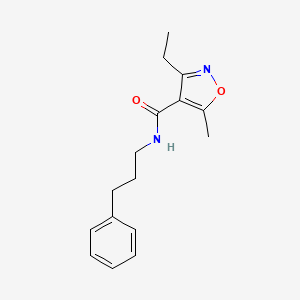![molecular formula C27H35N3O3 B6018900 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide, also known as BPAP, is a novel drug that has been extensively studied for its potential use in treating various neurological disorders. BPAP is a synthetic compound that belongs to the class of drugs known as stimulants. The compound has been shown to have a unique mechanism of action and has been found to be effective in improving cognitive function, memory, and attention in animal models.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide is not fully understood, but it is thought to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models, the compound has been shown to increase locomotor activity, improve cognitive function, and enhance memory and attention. This compound has also been found to increase the expression of BDNF and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. This compound has also been extensively studied in animal models and has been found to be effective in improving cognitive function, memory, and attention. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. In addition, this compound is a stimulant and may have potential side effects such as increased heart rate and blood pressure.
Future Directions
There are several future directions for research on N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide. One area of research is to further investigate the mechanism of action of the compound. Another area of research is to study the safety and efficacy of this compound in humans. This compound may also have potential applications in treating other neurological disorders such as schizophrenia and depression. Overall, the potential of this compound as a therapeutic agent for neurological disorders warrants further investigation.
Synthesis Methods
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide is synthesized by reacting 1-benzyl-3-pyrrolidinone with 1-(phenoxyacetyl)-4-piperidinone in the presence of sodium hydride and dimethylformamide. The reaction yields this compound as a white crystalline solid with a melting point of 196-198°C.
Scientific Research Applications
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The compound has been found to be effective in improving cognitive function, memory, and attention in animal models. In addition, this compound has been shown to have neuroprotective effects and may be useful in preventing neuronal damage caused by oxidative stress.
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-(2-phenoxyacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c31-26(28-24-15-16-29(20-24)19-23-7-3-1-4-8-23)12-11-22-13-17-30(18-14-22)27(32)21-33-25-9-5-2-6-10-25/h1-10,22,24H,11-21H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERASBGDHYKBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![6-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6018826.png)
![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)

![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)

![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)




![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)